![molecular formula C23H22N4O B12619330 4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine CAS No. 917925-50-9](/img/structure/B12619330.png)

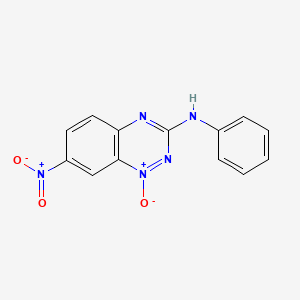

4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

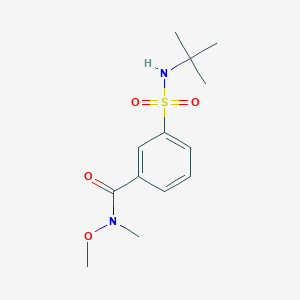

Beschreibung

4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with phenyl, oxazole, and pyrazole groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg kann Folgendes umfassen:

Bildung des Oxazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.

Synthese des Pyrazolrings: Dies beinhaltet oft die Kondensation von Hydrazinen mit 1,3-Dicarbonylverbindungen.

Kupplungsreaktionen: Die Phenylgruppen können über Suzuki- oder Heck-Kupplungsreaktionen eingeführt werden.

Endmontage: Der Piperidinring wird dann unter kontrollierten Bedingungen aufgebaut und mit den zuvor synthetisierten Einheiten substituiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nitriermittel, Sulfonierungsmittel.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die aromatischen Ringe einführen können.

4. Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen und Funktionalisierungen.

Biologie

In der biologischen Forschung können Derivate dieser Verbindung auf ihr Potenzial als Enzyminhibitoren oder Rezeptormodulatoren untersucht werden. Das Vorhandensein mehrerer heterocyclischer Ringe macht sie zu einem Kandidaten für die Wirkstoffforschung.

Medizin

In der medizinischen Chemie könnte diese Verbindung auf ihre pharmakologischen Eigenschaften untersucht werden. Sie kann Aktivität gegen bestimmte Krankheiten oder Zustände zeigen, was sie zu einem potenziellen Leitmolekül für die Medikamentenentwicklung macht.

Industrie

Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in organischen Reaktionen verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidin hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Pfade würden durch das spezifische biologische System bestimmt, das untersucht wird.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings makes it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of 4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-Analoga: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen Substituenten.

Andere Piperidinderivate: Verbindungen mit einem Piperidinkern, aber unterschiedlichen funktionellen Gruppen.

Oxazol- und Pyrazolderivate: Verbindungen, die Oxazol- oder Pyrazolringe mit verschiedenen Substitutionen aufweisen.

Einzigartigkeit

Die Einzigartigkeit von 4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidin liegt in seiner Kombination aus mehreren heterocyclischen Ringen und aromatischen Gruppen, die einzigartige chemische und biologische Eigenschaften verleihen können.

Eigenschaften

CAS-Nummer |

917925-50-9 |

|---|---|

Molekularformel |

C23H22N4O |

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

5-phenyl-2-[4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]-1,3-oxazole |

InChI |

InChI=1S/C23H22N4O/c1-2-4-18(5-3-1)21-16-25-22(28-21)23(10-12-24-13-11-23)20-8-6-17(7-9-20)19-14-26-27-15-19/h1-9,14-16,24H,10-13H2,(H,26,27) |

InChI-Schlüssel |

PYSBSIPXLYEUHS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=NC=C(O4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)

![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)

![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)

![5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12619278.png)

![5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12619284.png)

![4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12619310.png)

![2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12619320.png)

![3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12619325.png)